REACTION_CXSMILES
|
[N:1]1([C:7]([O:9][CH2:10]C)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CO.C[O-].[Na+]>C1COCC1>[N:1]1([C:7]([O:9][CH3:10])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
sodium methoxide
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
WASH
|
Details
|
the resin was washed
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |